Decyl(sulfophenoxy)benzenesulfonic acid
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Overview
Description
Decyl(sulfophenoxy)benzenesulfonic acid is an organosulfur compound with the molecular formula C22H30O7S2. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a decyl group and a sulfophenoxy group. This compound is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of concentrated sulfuric acid and controlled temperatures to ensure the proper substitution on the benzene ring .
Industrial Production Methods
In industrial settings, the production of decyl(sulfophenoxy)benzenesulfonic acid is carried out in large reactors where the reactants are mixed under controlled conditionsThe product is then purified through various separation techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Decyl(sulfophenoxy)benzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfides.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfides, and substituted benzene compounds. These products have various applications in industrial and research settings .
Scientific Research Applications
Decyl(sulfophenoxy)benzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.
Industry: Utilized in the formulation of cleaning agents, detergents, and emulsifiers
Mechanism of Action
The mechanism of action of decyl(sulfophenoxy)benzenesulfonic acid primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, from enhancing chemical reactions to improving the efficacy of cleaning agents .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in the production of phenol and as a catalyst in organic synthesis.
Sodium dodecylbenzenesulfonate: A widely used surfactant in detergents and cleaning agents.
Uniqueness
Decyl(sulfophenoxy)benzenesulfonic acid is unique due to its dual functional groups (decyl and sulfophenoxy) on the benzene ring, which impart distinct surfactant properties. This makes it more effective in certain applications compared to simpler sulfonic acids .
Properties
CAS No. |
70191-75-2 |
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Molecular Formula |
C22H30O7S2 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-decyl-4-(4-sulfophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C22H30O7S2/c1-2-3-4-5-6-7-8-9-10-18-17-20(13-16-22(18)31(26,27)28)29-19-11-14-21(15-12-19)30(23,24)25/h11-17H,2-10H2,1H3,(H,23,24,25)(H,26,27,28) |
InChI Key |
LRXQINFTWSEICZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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